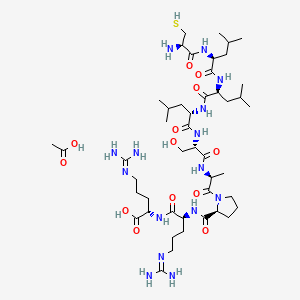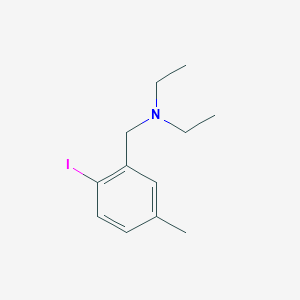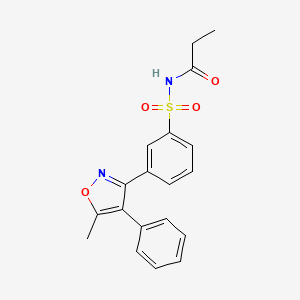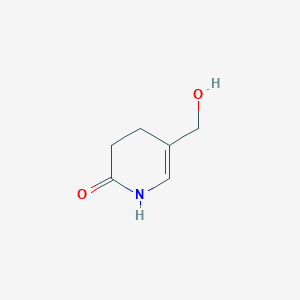
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is a chiral compound that features a pyrrolidine ring substituted with a 4-amino-2-fluorophenyl group and two N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-amino-2-fluorobenzaldehyde.
Formation of Pyrrolidine Ring: The aldehyde is then subjected to a reductive amination reaction with N,N-dimethylamine and a suitable reducing agent such as sodium triacetoxyborohydride.
Chiral Resolution: The resulting racemic mixture is resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as cost-effective reagents and catalysts, are typically employed.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The fluorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution reactions using reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding phenyl derivative.
Substitution: Formation of substituted derivatives with thiol or amine groups.
Applications De Recherche Scientifique
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The enantiomer of the compound with different pharmacological properties.
1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine: The racemic mixture of the compound.
4-Amino-2-fluorophenyl thiocyanate: A structurally related compound with different functional groups.
Uniqueness
(S)-1-(4-Amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture.
Propriétés
Formule moléculaire |
C12H18FN3 |
|---|---|
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
(3S)-1-(4-amino-2-fluorophenyl)-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C12H18FN3/c1-15(2)10-5-6-16(8-10)12-4-3-9(14)7-11(12)13/h3-4,7,10H,5-6,8,14H2,1-2H3/t10-/m0/s1 |
Clé InChI |
NUOMYIPHFZUPIF-JTQLQIEISA-N |
SMILES isomérique |
CN(C)[C@H]1CCN(C1)C2=C(C=C(C=C2)N)F |
SMILES canonique |
CN(C)C1CCN(C1)C2=C(C=C(C=C2)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


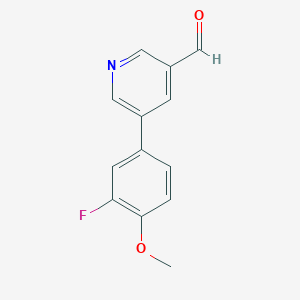
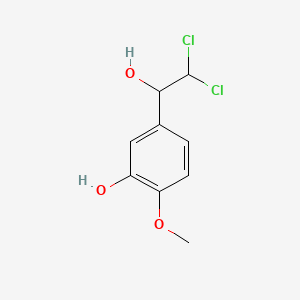
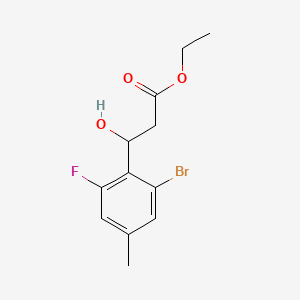
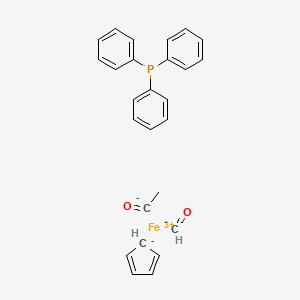
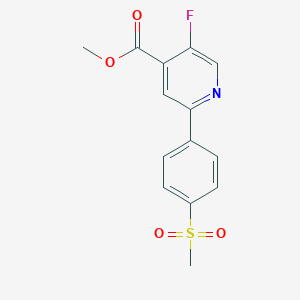
![5-(4-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14768094.png)


